molecular formula C11H14ClNO3 B1372503 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride CAS No. 1360436-95-8

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Cat. No.: B1372503
CAS No.: 1360436-95-8
M. Wt: 243.68 g/mol
InChI Key: TZRAOLAVYBTWGD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride emerged from the broader historical context of amino acid chemistry and phenylalanine research. The parent compound phenylalanine was first described in 1879 when Schulze and Barbieri identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings. Subsequently, in 1882, Erlenmeyer and Lipp achieved the first synthesis of phenylalanine from phenylacetaldehyde, hydrogen cyanide, and ammonia. The genetic codon for phenylalanine was later discovered by J. Heinrich Matthaei and Marshall W. Nirenberg in 1961, who demonstrated that multiple uracil repeats in messenger ribonucleic acid could cause Escherichia coli to produce polypeptides consisting solely of repeated phenylalanine amino acids.

The specific development of acetylated phenylalanine derivatives, including this compound, represents a more recent advancement in amino acid chemistry. Research into unnatural amino acids with ketone-bearing side chains has intensified in recent decades, particularly in the context of protein engineering and bioconjugation applications. The compound 4-acetylphenylalanine has been described as a novel amino acid with a ketone side chain that is uniquely reactive in proteins, with the ketone functionality capable of reacting with aminooxy functionalized polyethylene glycol polymers to form stable oxime adducts.

The synthesis and characterization of this compound have been driven by the need for specialized amino acid derivatives in pharmaceutical research and protein modification studies. The development of methods for genetic incorporation of unnatural amino acids, including para-acetyl phenylalanine derivatives, has opened new avenues for protein engineering and drug development. These advances have established this compound as an important chemical entity in contemporary biochemical research.

Taxonomic Classification and Nomenclature

According to established chemical classification systems, this compound belongs to the broader category of amino acids and derivatives. The compound falls under the systematic classification of organic compounds as carboxylic acids and derivatives, specifically within the subcategory of amino acids, peptides, and analogues. More precisely, it is classified as an alpha amino acid derivative belonging to the phenylalanine and derivatives family.

The International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride. The systematic name reflects the stereochemical configuration at the alpha carbon, the position of the acetyl substitution on the aromatic ring, and the presence of the hydrochloride salt form. The molecular formula is represented as C₁₁H₁₄ClNO₃, with a molecular weight of 243.69 grams per mole.

The compound is registered under the Chemical Abstracts Service number 20299-31-4 for the hydrochloride salt form. The base acid form, without the hydrochloride, carries different identification numbers depending on the stereochemical form: the L-enantiomer (122555-04-8) and the racemic mixture (22888-49-9). The MDL number MFCD06659983 is associated with the L-enantiomer form.

The Standard International Chemical Identifier for the L-enantiomer is InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1, with the corresponding InChI Key ZXSBHXZKWRIEIA-JTQLQIEISA-N. The Simplified Molecular Input Line Entry System representation is CC(=O)C1=CC=C(C=C1)CC@@HN for the L-form.

Common Names and Synonyms

The compound this compound is known by numerous common names and synonyms in scientific literature and commercial applications. The most frequently used designations include 4-Acetyl-L-phenylalanine hydrochloride, H-Phe(4-Ac)-OH.HCl, and 4-acetylphenylalanine hydrochloride. These naming conventions reflect different aspects of the compound's structure and its relationship to the parent amino acid phenylalanine.

In biochemical contexts, the compound is often referred to using abbreviated notation systems common in peptide chemistry. The designation H-Phe(4-Ac)-OH represents the standard amino acid notation where H indicates the free amino terminus, Phe denotes phenylalanine, the parenthetical (4-Ac) specifies the 4-acetyl substitution, and OH indicates the free carboxyl terminus. Alternative representations include L-Phe(4-Ac)-OH and L-Phe(4-CoCH3), emphasizing the L-stereochemistry and the specific chemical nature of the acetyl substitution.

Commercial suppliers and chemical databases employ various synonymous names for cataloging purposes. These include L-4-Acetylphenylalanine, 4-Acetyl-L-Phenylalanine, para-acetyl-L-phenylalanine, and para-acetylphenylalanine. The term "para-acetyl" specifically indicates the position of the acetyl group on the aromatic ring, distinguishing it from other possible substitution patterns.

Properties

IUPAC Name

3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRAOLAVYBTWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674304
Record name 4-Acetylphenylalanine--hydrogen chloride (1/1)
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Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360436-95-8, 20299-31-4
Record name 4-Acetylphenylalanine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-acetylbenzaldehyde, which undergoes a condensation reaction with nitromethane to form 4-acetyl-β-nitrostyrene.

    Reduction: The nitro group in 4-acetyl-β-nitrostyrene is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The resulting amine is then hydrolyzed to form 3-(4-Acetylphenyl)-2-aminopropanoic acid.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-2-aminopropanoic acid.

    Reduction: 3-(4-Hydroxyphenyl)-2-aminopropanoic acid.

    Substitution: Various amides or secondary amines depending on the substituents used.

Scientific Research Applications

Synthesis Overview

The synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride typically involves:

  • Starting Materials : Utilization of commercially available compounds such as 4-acetylbenzaldehyde and nitromethane.
  • Key Reactions :
    • Coupling Reaction : A palladium-catalyzed cross-coupling reaction with a base like potassium carbonate.
    • Hydrochloride Formation : Conversion to the hydrochloride salt using hydrochloric acid.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry .

Medicinal Chemistry

  • Therapeutic Potential : Investigated for its potential anti-inflammatory and analgesic properties. Research indicates that it may interact with specific enzymes and biological pathways, contributing to its medicinal effects .
  • Drug Development : Used in the development of new pharmaceuticals targeting various diseases and conditions due to its structural versatility .

Biochemical Studies

  • Enzyme Interactions : The compound's acetyl group can inhibit enzyme activity, making it useful in studies examining biochemical pathways and enzyme kinetics .
  • Protein Modification : It can be utilized to modify proteins, enhancing their stability or altering their activity for research purposes .

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential applications in metabolic disorder treatments.

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisServes as a building block for complex organic molecules
Medicinal ChemistryInvestigated for anti-inflammatory and analgesic properties
Biochemical StudiesUsed to study enzyme interactions and protein modifications

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis.

    Pathways Involved: It may influence pathways related to protein synthesis, signal transduction, and cellular communication.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Structural Features Molecular Weight (g/mol) Purity Applications Key Differences
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride (S-enantiomer) 20299-31-4 (S)-configuration; 4-acetylphenyl group 243.7 ≥95% Bioconjugation, PROTACs, peptide engineering Enantioselective activity in biological systems
3-[(1,1'-Biphenyl)-4-yl]-2-aminopropanoic acid hydrochloride - Biphenyl substituent instead of acetyl 291.7 ≥98% Enzyme-substrate studies, synthetic intermediates Increased aromaticity enhances π-π stacking; reduced solubility in aqueous media
3-Acetyl-L-tyrosine hydrochloride 32404-28-7 4-hydroxyphenyl group with acetylated hydroxyl 259.7 ≥95% Peptide synthesis, metabolic studies Hydroxyl group improves hydrogen-bonding capacity; broader pH stability
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 1375473-45-2 Chlorine substituent; esterified carboxylate; hydroxyl group 280.6 ≥98% Anticancer agent synthesis, chiral building blocks Chlorine enhances electronegativity; ester group allows controlled hydrolysis
Lauroyl arginine ethyl ester hydrochloride (LAE) 60372-77-2 Fatty acid (laurate) conjugated to arginine ethyl ester 421.0 ≥85% Food/cosmetic preservative, antimicrobial agent Cationic surfactant properties; broad-spectrum antimicrobial activity unrelated to amino acid function

(a) Hydrophobicity and Solubility

The 4-acetylphenyl group in this compound increases hydrophobicity compared to tyrosine derivatives (e.g., 3-Acetyl-L-tyrosine hydrochloride), which contain polar hydroxyl groups . This property makes it ideal for membrane permeability studies but limits aqueous solubility. In contrast, 3-[(1,1'-Biphenyl)-4-yl]-2-aminopropanoic acid hydrochloride exhibits even higher hydrophobicity due to its extended aromatic system, often requiring organic solvents for handling .

Research Findings

  • Synthesis and Bioactivity: Derivatives of 3-(4-acetylphenyl)-2-aminopropanoic acid, such as 3-((4-Acetylphenyl)-(4-(4-substituted phenyl)thiazol-2-yl)amino)propanoic acids, demonstrated IC₅₀ values of 2–10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, highlighting the role of the acetyl group in stabilizing ligand-receptor interactions .
  • Enzymatic Resolution : A chemo-enzymatic process using protease enzymes has been optimized for resolving racemic mixtures of structurally similar compounds (e.g., biphenyl derivatives), achieving >99% enantiomeric excess (ee) .

Biological Activity

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, also known as 4-acetylphenylalanine hydrochloride, is an amino acid derivative with significant potential in medicinal chemistry and biochemical research. This compound features both an amino group and a carboxylic acid functional group, categorizing it within substituted phenylalanines, which are vital for various pharmaceutical applications.

  • Molecular Formula : C₁₁H₁₃ClN₁O₃
  • Molecular Weight : Approximately 243.69 g/mol
  • CAS Number : 1360436-95-8

The synthesis typically involves starting materials such as 4-acetylbenzaldehyde and nitromethane through a series of reactions that may include reduction steps facilitated by catalysts like palladium. The compound can undergo various chemical transformations, including oxidation and substitution reactions, which enhance its utility in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : The compound may interact with various receptors, influencing their activity and downstream signaling pathways.

Antimicrobial and Anticancer Potential

Research has indicated that derivatives of amino acids like this compound possess antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Studies have shown that certain structural modifications can enhance the antibacterial efficacy of amino acid derivatives against various pathogens.
  • Anticancer Effects : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.

Case Studies

  • Enzymatic Studies : In vitro studies demonstrated that this compound significantly inhibits enzymes involved in metabolic pathways relevant to cancer proliferation. For example, it was observed to inhibit the activity of key metabolic enzymes in cancer cell lines, leading to reduced cell viability.
  • Receptor Binding Studies : Binding assays have indicated that this compound interacts with specific receptors associated with pain perception and inflammation, suggesting its potential role as a therapeutic agent in managing chronic pain conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionReduced activity of metabolic enzymes
Receptor ModulationInteraction with pain receptors

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, and how do reaction parameters influence yield?

  • Answer : Two primary routes are documented:

  • Chemo-enzymatic synthesis : Protease enzymes (e.g., subtilisin) catalyze enantioselective hydrolysis of ester precursors in the presence of aldehydes or metal complexes, achieving high enantiomeric excess (ee) . Key parameters include enzyme stability (pH 7–9, 25–37°C), substrate molar ratio, and reaction time (typically 24–48 hours).
  • Chemical synthesis : Traditional coupling of 4-acetylbenzaldehyde with amino acid precursors via reductive amination. Optimization involves controlling temperature (0–5°C for imine formation) and stoichiometric ratios of reducing agents (e.g., NaBH4).
    • Validation : Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

  • Answer :

  • Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
  • Structural confirmation :
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify acetylphenyl (δ ~2.5 ppm for CH3CO) and amino acid backbone (δ ~3.1–4.2 ppm for CH-NH2) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 254.1) .

Q. What are the critical storage and handling protocols to ensure compound stability?

  • Answer :

  • Storage : Airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in fume hoods to avoid inhalation/contact. Neutralize spills with 5% sodium bicarbonate .

Advanced Research Questions

How can structural modifications enhance the compound’s bioactivity? Insights from derivative synthesis.

  • Answer :

  • Derivatization strategies :
  • Thiazole-ring incorporation : Substitution at the 4-position of the phenyl group with thiazole moieties improves binding to biological targets (e.g., kinases) .
  • Amino acid backbone modulation : Introducing trifluoroacetyl or tert-butoxycarbonyl (Boc) groups enhances metabolic stability .
  • Evaluation : Test derivatives via in vitro assays (e.g., enzyme inhibition, cell viability) and correlate with computational docking studies .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Answer : Common discrepancies arise from:

  • Purity variability : Impurities (e.g., residual solvents) can skew assay results. Use orthogonal methods (HPLC + NMR) for batch validation .
  • Assay conditions : Standardize protocols (e.g., pH 7.4 buffers, 37°C incubation) and include positive controls (e.g., known kinase inhibitors) .
  • Structural analogs : Compare data with closely related compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to identify structure-activity relationships (SAR) .

Q. What methodological approaches are essential for evaluating stability under physiological conditions?

  • Answer :

  • Accelerated stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Photostability : Expose to UV light (320–400 nm) and quantify degradation products using high-resolution MS .

Q. How can researchers optimize enantiomeric purity for pharmacological applications?

  • Answer :

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed esterification) preferentially hydrolyze one enantiomer, achieving >98% ee .

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